Cas no 913841-83-5 (L-Alanine, N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, chloromethyl ester)

L-Alanine, N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, chloromethyl ester is a protected alanine derivative featuring a tert-butoxycarbonyl (Boc) group and a reactive chloromethyl ester moiety. This compound is particularly useful in peptide synthesis, where the Boc group provides selective deprotection under mild acidic conditions, while the chloromethyl ester facilitates efficient coupling with nucleophiles such as amines or alcohols. Its stability under basic conditions and compatibility with orthogonal protecting group strategies make it a versatile intermediate for constructing complex peptides and modified amino acid derivatives. The chloromethyl ester functionality also allows for further functionalization, enhancing its utility in medicinal chemistry and bioconjugation applications.
L-Alanine, N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, chloromethyl ester structure
913841-83-5 structure
Product name:L-Alanine, N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, chloromethyl ester
CAS No:913841-83-5
MF:C10H18NO4Cl
Molecular Weight:251.70722
CID:1963348
PubChem ID:165792436

L-Alanine, N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, chloromethyl ester 化学的及び物理的性質

名前と識別子

    • L-Alanine, N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, chloromethyl ester
    • 913841-83-5
    • EN300-386936
    • chloromethyl (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoate
    • インチ: InChI=1S/C10H18ClNO4/c1-7(8(13)15-6-11)12(5)9(14)16-10(2,3)4/h7H,6H2,1-5H3/t7-/m0/s1
    • InChIKey: DANZFWZJSLDOBZ-ZETCQYMHSA-N
    • SMILES: CC(C(=O)OCCl)N(C)C(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 251.0924357Da
  • 同位素质量: 251.0924357Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 262
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 55.8Ų

L-Alanine, N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, chloromethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-386936-0.05g
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoate
913841-83-5
0.05g
$2026.0 2023-05-29
Enamine
EN300-386936-2.5g
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoate
913841-83-5
2.5g
$4728.0 2023-05-29
Enamine
EN300-386936-0.5g
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoate
913841-83-5
0.5g
$2317.0 2023-05-29
Enamine
EN300-386936-0.1g
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoate
913841-83-5
0.1g
$2123.0 2023-05-29
Enamine
EN300-386936-1.0g
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoate
913841-83-5
1g
$2412.0 2023-05-29
Enamine
EN300-386936-5.0g
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoate
913841-83-5
5g
$6996.0 2023-05-29
Enamine
EN300-386936-10.0g
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoate
913841-83-5
10g
$10375.0 2023-05-29
Enamine
EN300-386936-0.25g
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoate
913841-83-5
0.25g
$2220.0 2023-05-29

L-Alanine, N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, chloromethyl ester 関連文献

L-Alanine, N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, chloromethyl esterに関する追加情報

Professional Introduction to L-Alanine, N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, Chloromethyl Ester (CAS No. 913841-83-5)

L-Alanine, N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, chloromethyl ester is a specialized chemical compound with significant applications in the field of pharmaceutical research and biotechnology. This compound, identified by its CAS number 913841-83-5, has garnered attention due to its unique structural properties and potential utility in the synthesis of novel bioactive molecules. The presence of a chloromethyl group and an alanine derivative makes this compound a valuable intermediate in the development of various therapeutic agents.

The molecular structure of L-Alanine, N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, chloromethyl ester consists of a central alanine residue linked to a 2-(1,1-dimethylethoxy)-2-oxoethyl moiety, which is further functionalized with a chloromethyl group. This specific arrangement of functional groups imparts unique reactivity, making it a versatile building block for organic synthesis. The compound's ability to undergo nucleophilic substitution reactions allows for the introduction of diverse side chains, enabling the creation of structurally complex molecules with tailored biological activities.

In recent years, there has been growing interest in the development of new drugs targeting neurological disorders. The chiral nature of L-alanine derivatives has made them particularly attractive for this purpose. Studies have shown that compounds incorporating alanine residues can interact selectively with biological targets, leading to improved pharmacological profiles. The chloromethyl ester functionality in this compound provides an additional layer of reactivity, facilitating further derivatization and customization.

One of the most promising applications of L-Alanine, N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, chloromethyl ester is in the synthesis of protease inhibitors. Proteases play a crucial role in various physiological processes and are often implicated in diseases such as cancer and inflammation. By designing molecules that specifically inhibit these enzymes, researchers aim to develop treatments that can modulate disease progression. The structural features of this compound make it an ideal candidate for generating protease inhibitors with high specificity and low toxicity.

Recent advancements in medicinal chemistry have highlighted the importance of conformationally constrained peptides in drug design. The rigid structure provided by the 2-(1,1-dimethylethoxy)-2-oxoethyl group in L-Alanine, N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, chloromethyl ester can enhance binding affinity and improve pharmacokinetic properties. This has led to increased interest in using such derivatives as scaffolds for developing novel therapeutic agents.

The role of this compound in peptide mimetics is also noteworthy. Peptide mimetics are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The use of L-Alanine derivatives as building blocks has enabled the creation of peptidomimetics with enhanced stability and improved pharmacological properties. These advancements have opened new avenues for treating a wide range of diseases.

In conclusion, L-Alanine, N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, chloromethyl ester (CAS No. 913841-83-5) is a multifunctional compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for synthesizing novel bioactive molecules. The ongoing research in this area continues to uncover new applications and highlight the importance of this compound in drug development efforts.

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